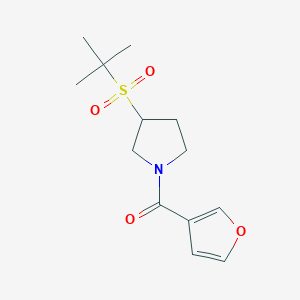

![molecular formula C15H12N2OS3 B2970641 (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899983-10-9](/img/structure/B2970641.png)

(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

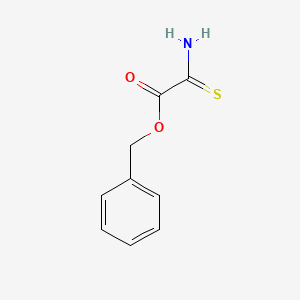

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its interesting chemical properties . The compound also contains a thiophene ring, another heterocyclic compound that is a crucial component in various biologically active compounds .

Molecular Structure Analysis

The molecule likely has a planar structure due to the conjugated system of double bonds. The sulfur atoms in the thiazole and thiophene rings might have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the acrylamide group could participate in addition reactions, and the thiazole and thiophene rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzo[d]thiazoles are crystalline solids with high melting points .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Hepatoprotective Effects

Benzothiazoles, including derivatives similar to the compound , have demonstrated significant antioxidant activity. In particular, research has shown that certain benzothiazole derivatives can inactivate reactive chemical species, suggesting potential for managing oxidative stress-related conditions. For instance, a study evaluated the antioxidant activity of benzothiazole-isothiourea derivatives in the context of acetaminophen-induced hepatotoxicity. One derivative, exhibiting pronounced scavenging activity, was found to increase reduced glutathione content and decrease malondialdehyde levels, indicating a protective effect against liver damage due to reactive intermediaries like N-acetyl-p-benzoquinoneimine (Cabrera-Pérez et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using derivatives of "(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide" as precursors or intermediates is a significant area of research. These heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and thiadiazole ring systems, have been synthesized for their potential antimicrobial activities. The structural diversity of these compounds allows for the exploration of their various biological activities, including antimicrobial assessment (Elmagd et al., 2017).

Molecular Structure Analysis

The compound and its derivatives have also been subjects of molecular structure analysis, including single-crystal X-ray diffraction studies. These analyses provide valuable insights into the molecular geometry, bonding interactions, and overall structural characteristics of these compounds, facilitating their application in material science and pharmaceutical research. For example, a study focused on the X-ray crystal structure of certain benzothiazole derivatives to understand their conformation and potential reactivity (Yokoyama et al., 1981).

Polymerization and Material Science

Further, the acrylamide derivatives have been utilized in controlled radical polymerization processes. Such processes are critical for synthesizing polymers with specific molecular weights, polydispersities, and structural configurations. These polymers find applications in various fields, including drug delivery systems, biocompatible materials, and advanced coating technologies. A study demonstrated the synthesis of homopolymers by reversible addition−fragmentation chain transfer polymerization, indicating the versatility of acrylamide derivatives in polymer science (Mori et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS3/c1-19-11-5-2-6-12-14(11)17-15(21-12)16-13(18)8-7-10-4-3-9-20-10/h2-9H,1H3,(H,16,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJWDHHHSQQROE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)

![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)